molecular formula C10H13NO B3591043 2-(3,4-dimethylphenyl)acetamide

2-(3,4-dimethylphenyl)acetamide

Cat. No.: B3591043
M. Wt: 163.22 g/mol
InChI Key: SADIQYZMAPXVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3,4-dimethylphenyl)acetamide” is an acetanilide derivative . It has the molecular formula C10H13NO . The IUPAC name for this compound is N-(2,4-dimethylphenyl)acetamide .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .


Chemical Reactions Analysis

Aromatic amides like “this compound” may undergo cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract . Time-dependent hydrolysis of “this compound” resulting in the formation of the primary aromatic amine 2,4-dimethylaniline was observed in both models .

Safety and Hazards

“2-(3,4-dimethylphenyl)acetamide” is moderately toxic by ingestion . When heated to decomposition, it emits toxic fumes of NOx . It’s recommended to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-3-4-9(5-8(7)2)6-10(11)12/h3-5H,6H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADIQYZMAPXVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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